molecular formula C12H12BrNO2 B1388076 ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate CAS No. 521276-41-5

ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate

Cat. No.: B1388076
CAS No.: 521276-41-5
M. Wt: 282.13 g/mol
InChI Key: HGXAKECCOMBDMD-UHFFFAOYSA-N
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Description

“Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest for many researchers . Various classical and advanced synthesis methods for indoles have been reported . For instance, one method involves the use of 1-Methyl-2-phenylindole and N-bromosuccinimide .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives have unique inhibitory properties due to the presence of a carboxamide moiety at positions 2 and 3 . This moiety causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Mechanism of Action

Target of Action

Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders .

Mode of Action

The interaction of this compound with its targets results in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

this compound affects various biochemical pathways due to its broad-spectrum biological activities . For example, it has been reported to show inhibitory activity against influenza A , indicating that it may affect the viral replication pathway.

Pharmacokinetics

The bioavailability of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its broad-spectrum biological activities . For instance, it has been reported to demonstrate substantial selective cytotoxicity towards cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity and stability can be affected by temperature, as indicated by a synthesis reaction involving a similar indole derivative . Additionally, personal contact with the substance should be controlled using protective equipment, indicating that it may be sensitive to exposure to the environment .

Future Directions

The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Biochemical Analysis

Biochemical Properties

Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as glutathione S-transferase isozymes, which are involved in detoxification processes . Additionally, this compound can bind to multiple receptors with high affinity, making it a valuable tool for developing new therapeutic agents . The interactions between this compound and these biomolecules are primarily driven by its indole nucleus, which facilitates binding through π-electron delocalization and hydrogen bonding.

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. In cancer cell lines, it demonstrates substantial selective cytotoxicity, leading to a significant decrease in the percentage of live cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting the overall growth and survival of cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through its indole nucleus. This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions ultimately lead to alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including sustained enzyme inhibition and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression, without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, its interaction with glutathione S-transferase isozymes can affect the detoxification of reactive oxygen species and other harmful compounds, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues . The distribution of this compound can influence its biological activity, as its presence in specific cellular compartments can enhance or inhibit its interactions with biomolecules.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with enzymes, receptors, and other biomolecules, ultimately determining its overall impact on cellular processes.

Properties

IUPAC Name

ethyl 3-bromo-1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-10(13)8-6-4-5-7-9(8)14(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXAKECCOMBDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653895
Record name Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521276-41-5
Record name Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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